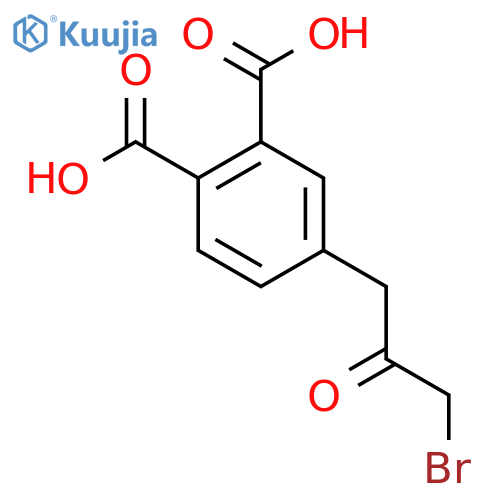Cas no 1806504-79-9 (3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one)

1806504-79-9 structure
商品名:3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one
CAS番号:1806504-79-9
MF:C11H9BrO5
メガワット:301.090162992477
CID:4978269
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one
-
- インチ: 1S/C11H9BrO5/c12-5-7(13)3-6-1-2-8(10(14)15)9(4-6)11(16)17/h1-2,4H,3,5H2,(H,14,15)(H,16,17)
- InChIKey: DYISHXWQBFGKNQ-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC(C(=O)O)=C(C(=O)O)C=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 328
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 91.7
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015048-1g |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
| Alichem | A013015048-500mg |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013015048-250mg |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 250mg |
499.20 USD | 2021-06-25 |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1806504-79-9 (3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
